N-[(2Z)-6-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide
Description
The compound N-[(2Z)-6-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide features a benzothiazole core fused with a dihydrothiazole ring, substituted with a methoxy group at position 6 and a propargyl (prop-2-yn-1-yl) group at position 2. The 4-nitrobenzamide moiety is conjugated via an imine linkage (C=N) to the benzothiazole system.
Properties
IUPAC Name |
N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4S/c1-3-10-20-15-9-8-14(25-2)11-16(15)26-18(20)19-17(22)12-4-6-13(7-5-12)21(23)24/h1,4-9,11H,10H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUJHFTXJDVYQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])S2)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(2Z)-6-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide involves several steps. One common method includes the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate, leading to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones . This intermediate can then be further reacted with appropriate reagents to introduce the methoxy and nitrobenzamide groups.
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
N-[(2Z)-6-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The methoxy and prop-2-yn-1-yl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound has shown significant promise in medicinal chemistry due to its biological activities. Various derivatives of benzothiazole are known for their roles as:
- Antiviral Agents : Compounds similar to N-[(2Z)-6-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide have been reported to exhibit antiviral properties against viruses such as dengue and hepatitis C .
- Antimicrobial Agents : Research indicates that benzothiazole derivatives possess antimicrobial activity against Gram-positive bacteria, making them potential candidates for developing new antibiotics .
- Anticancer Agents : Studies have demonstrated that certain benzothiazole compounds can inhibit cancer cell proliferation, particularly against HepG2 liver cancer cells and other tumor models .
Agrochemicals
The structural characteristics of this compound also lend themselves to applications in agrochemistry:
- Pesticides : The compound's ability to interact with biological systems suggests potential use as a pesticide or herbicide. Its derivatives have been explored for their efficacy in controlling agricultural pests .
Material Science
In material science, the compound's photophysical properties have been investigated for potential applications:
- Chemical Sensors : Benzothiazole derivatives are being researched as materials for chemical sensors due to their ability to undergo specific interactions with target analytes. This can lead to the development of sensitive detection methods for various chemicals .
Data Tables
Case Study 1: Antiviral Activity
A study evaluated the antiviral properties of benzothiazole derivatives against the hepatitis C virus. The results indicated that compounds with similar structural motifs to this compound exhibited significant inhibitory effects on viral replication.
Case Study 2: Antimicrobial Efficacy
Research conducted on a series of benzothiazole compounds demonstrated their effectiveness against various strains of Gram-positive bacteria. The findings suggested that modifications on the benzothiazole ring could enhance antimicrobial potency.
Case Study 3: Chemical Sensing
A recent investigation into the photophysical properties of benzothiazole derivatives highlighted their potential as chemical sensors. The study focused on their interaction with specific analytes and demonstrated high sensitivity and selectivity.
Mechanism of Action
The mechanism by which N-[(2Z)-6-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular pathways, affecting processes such as cell division and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Variations
The compound shares structural motifs with several benzothiazole and benzamide derivatives. Key analogs include:
*Estimated based on analogs in –15.
Key Observations:
Benzothiazole Core : The target compound and analogs in –17 share the 2,3-dihydro-1,3-benzothiazole system, which stabilizes the imine linkage and planar conformation .
Substituent Effects: The 6-methoxy group in the target compound may enhance solubility compared to halogenated analogs (e.g., 4-bromo in ) . The 4-nitrobenzamide moiety is a strong electron-withdrawing group, contrasting with the dimethylamino (electron-donating) group in .
Spectroscopic and Crystallographic Comparisons
- IR Spectroscopy: The target compound’s nitro group (NO₂) would exhibit asymmetric and symmetric stretching at ~1520 cm⁻¹ and ~1350 cm⁻¹, similar to ’s nitrobenzamide . The C=N imine stretch (~1645 cm⁻¹ in ) is likely redshifted in the target due to conjugation with the benzothiazole ring .
- NMR Data :
- Crystallography :
Biological Activity
N-[(2Z)-6-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological activity, and potential applications based on current research findings.
Chemical Structure and Synthesis
The compound features a benzothiazole ring , a methoxy group , and a prop-2-ynyl substituent , which contribute to its unique properties. The synthesis typically involves several key steps:
- Formation of the Benzothiazole Ring : This is achieved through cyclization reactions involving o-aminothiophenol and carbon disulfide.
- Methylation : The introduction of the methoxy group is performed using methyl iodide in the presence of a base.
- Nucleophilic Substitution : The prop-2-ynyl group is added via nucleophilic substitution using propargyl bromide.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, benzothiazole derivatives have shown significant cytotoxic activity against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| NCI-H226 | 0.31 | |
| SK-N-SH | 0.24 - 0.92 | |
| HT29 | 0.24 - 0.92 | |
| MKN-45 | 0.24 - 0.92 | |
| MDA-MB-231 | 0.24 - 0.92 |
The most promising derivatives demonstrated enhanced procaspase-3 kinase activation, indicating their role in promoting apoptosis in cancer cells.
The biological activity of this compound may involve:
- Targeting Enzymes and Receptors : Interaction with specific molecular targets can modulate pathways related to cell proliferation and apoptosis.
Antimicrobial Activity
In addition to anticancer properties, benzothiazole derivatives are known for their antimicrobial activities. Research has indicated that certain modifications to the benzothiazole structure can enhance antibacterial and antifungal properties .
Case Studies
Several studies have evaluated the biological effects of benzothiazole derivatives:
- Antitumor Activity : A study synthesized novel benzothiazole compounds that exhibited significant inhibition of cancer cell proliferation and induced apoptosis in various human cancer cell lines .
- Antimicrobial Effects : Research has shown that specific benzothiazole derivatives possess potent antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, highlighting their therapeutic potential in treating infections .
Q & A
What unresolved questions exist regarding this compound’s mechanism of action?
Q. How can researchers improve aqueous solubility without compromising activity?
- Methodological Answer :
- Strategies :
Introduce a polar group (e.g., sulfonic acid) at the para position of the benzamide.
Formulate as a nanocrystal using antisolvent precipitation.
- Example : A 2023 formulation study increased solubility from 0.1 mg/mL to 2.5 mg/mL using PEG-400 as a co-solvent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
